1-Pyridin-4-ylbutan-2-one

Description

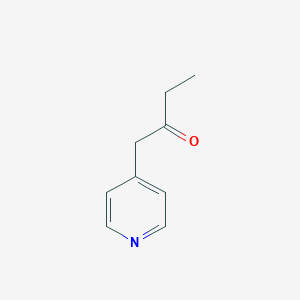

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLVQXITSLUNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285678 | |

| Record name | 1-pyridin-4-ylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-20-7 | |

| Record name | 1-(4-Pyridinyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 42619 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42619 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-pyridin-4-ylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Pyridin 4 Ylbutan 2 One

Retrosynthetic Analysis of the Butanone Skeleton with Pyridine (B92270) Substitution

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 1-Pyridin-4-ylbutan-2-one, two primary disconnections are considered logical pathways for its synthesis.

Disconnection 1 (C4-Cα bond): The most intuitive disconnection is at the carbon-carbon bond between the pyridine C-4 position and the adjacent methylene (B1212753) group of the butanone chain. This approach suggests two types of synthons: a pyridin-4-yl anion equivalent and an electrophilic three-carbon ketone precursor, or a pyridin-4-yl cation equivalent and a nucleophilic enolate precursor. This leads to practical starting materials such as a 4-halopyridine reacting with the enolate of 2-butanone (B6335102) or a 4-pyridyl organometallic reagent reacting with a suitable electrophile.

Disconnection 2 (Cα-Cβ bond): An alternative disconnection can be made at the Cα-Cβ bond of the butanone side chain. This pathway would involve the reaction of a 4-picolyl anion (generated from 4-methylpyridine) with an acetylating agent like ethyl acetate (B1210297).

Disconnection 3 (C=O bond): A functional group interconversion approach would involve the oxidation of the corresponding secondary alcohol, 1-(pyridin-4-yl)butan-2-ol. This precursor could be synthesized via the reaction of a 4-pyridyl Grignard reagent with propanal or by reacting propylmagnesium bromide with pyridine-4-carboxaldehyde.

These retrosynthetic pathways form the basis for the various synthetic strategies discussed in the subsequent sections.

Classical and Modern Approaches to Ketone Synthesis (e.g., Acylation, Oxidation)

The formation of the ketone functional group in this compound can be achieved through both well-established and contemporary synthetic methods.

Classical Methods:

Oxidation of Secondary Alcohols: A common and reliable method for ketone synthesis is the oxidation of a secondary alcohol. The precursor, 1-(pyridin-4-yl)butan-2-ol, can be oxidized to the target ketone. Various oxidizing agents can be employed, such as chromium-based reagents like Pyridinium (B92312) Chlorochromate (PCC) or Pyridinium Dichromate (PDC). vanderbilt.edu These reactions are typically performed in non-aqueous solvents like dichloromethane (B109758) (CH₂Cl₂). vanderbilt.edu Modern, greener alternatives include oxidations using hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) or catalytic systems involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric co-oxidant. organic-chemistry.org

Acylation Reactions: Direct acylation of a 4-substituted pyridine precursor can yield the desired ketone. For instance, reacting a 4-pyridyl organometallic compound (e.g., 4-pyridylmagnesium bromide) with an acylating agent like acetyl chloride or acetic anhydride (B1165640) is a plausible route. However, controlling the reactivity to prevent side reactions can be challenging.

Modern Methods:

Nickel-Catalyzed Coupling: Recent advancements have led to nickel-catalyzed methods for ketone synthesis that offer broad functional group tolerance. One such strategy involves the reductive coupling of N-alkyl pyridinium salts with activated carboxylic acids, such as acyl fluorides or 2-pyridyl esters. nih.gov This approach could theoretically be adapted to synthesize this compound from a suitable pyridine derivative and a butanoyl precursor.

Vapor-Phase Reactions: For industrial-scale production, vapor-phase reactions offer a continuous process. A patented method describes the preparation of pyridyl alkyl ketones by reacting a cyanopyridine with an alkyl nitrile and water over a catalyst at high temperatures (250°C to 650°C). google.com This could be applied by reacting 4-cyanopyridine (B195900) with propionitrile (B127096) and water.

Regioselective Functionalization of Pyridine Rings in Butanone Derivatives

Achieving substitution specifically at the C-4 position of the pyridine ring is a significant challenge due to the electronic nature of the heterocycle, which typically favors functionalization at the C-2 and C-6 positions.

Minisci-Type Reactions: The Minisci reaction allows for the direct C-H functionalization of electron-deficient heterocycles like pyridine. While traditionally leading to mixtures of isomers, methods have been developed to achieve C-4 selectivity. One approach uses a temporary blocking group, such as a maleate (B1232345) derivative, to direct Minisci-type decarboxylative alkylation to the C-4 position. nih.gov This would involve reacting the protected pyridine with a suitable carboxylic acid that can generate the butan-2-one side chain upon reaction and subsequent deprotection.

Radical Addition/Coupling: A metal-free method utilizes in situ generated pyridine-boryl radicals from 4-cyanopyridine and bis(pinacolato)diboron. nih.govacs.org These radicals can react with α,β-unsaturated ketones in a radical addition/C-C coupling mechanism to form C-4 substituted pyridine derivatives. nih.govacs.org

Pyridyne Intermediates: The generation of a 3,4-pyridyne intermediate from a 3-chloro-4-lithiated pyridine allows for regioselective difunctionalization. rsc.org A nucleophile adds preferentially to the C-4 position, followed by an electrophilic quench at the C-3 position, offering a route to polysubstituted pyridines. rsc.org

Directed Metalation: While direct lithiation of pyridine occurs at C-2, the presence of specific directing groups can steer metalation to other positions. Although less common for C-4, strategic placement of substituents can influence the regiochemical outcome of functionalization.

Catalytic Methods in the Formation of Carbon-Carbon Bonds for this compound

Catalytic C-C bond formation reactions are powerful tools for synthesizing molecules like this compound, offering efficiency and selectivity.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a versatile method for creating carbon-carbon bonds. A potential route to the target molecule involves coupling a pyridine-4-boronic acid derivative with a vinyl acetate or a related enol equivalent, followed by hydrolysis. Alternatively, coupling a 4-halopyridine with an organoboron reagent containing the butanone moiety could be employed. These reactions are widely used for functionalizing pyridine derivatives. numberanalytics.comnih.gov

Nickel-Catalyzed Reductive Coupling: Nickel catalysis provides an effective means to couple various electrophiles. A reported method for synthesizing aryl-alkyl and dialkyl ketones involves the reductive coupling of 2-pyridyl esters with unactivated alkyl chlorides, mediated by a dynamic halide exchange process. rsc.org This methodology could potentially be adapted for 4-pyridyl systems. Another nickel-catalyzed approach couples N-alkyl pyridinium salts with in situ formed carboxylic acid fluorides or 2-pyridyl esters, which is effective for creating complex ketones from diverse starting materials. nih.gov

Palladium-Catalyzed Carbonylative Coupling: Palladium catalysts are also used in carbonylation reactions. While not a direct route to this compound, related pyridyl ketones can be synthesized using Pd(II) complexes with pyridyl-ketone ligands in reactions like the Heck reaction. acs.org

The choice of catalytic method often depends on the availability of starting materials and the desired functional group tolerance. The table below compares different catalytic approaches.

| Catalyst System | Reactant 1 | Reactant 2 | Key Advantage |

| Palladium/Phosphine (B1218219) Ligand | 4-Halopyridine | Butanone Enolate Boronate | High functional group tolerance |

| Nickel/Terpyridine | N-Alkyl-4-R-Pyridinium Salt | Butanoic Acid Fluoride | Utilizes readily available amine and acid precursors nih.gov |

| Zinc Bromide (ZnBr₂) | Propargylic Amine | Terminal Alkyne | Redox-neutral C-C bond formation pitt.edu |

This table provides a conceptual comparison of catalytic strategies applicable to the synthesis of pyridyl ketones.

Stereoselective Synthesis of this compound and its Chiral Analogues

While this compound itself is achiral, the synthesis of its chiral analogues, primarily chiral pyridyl alcohols obtained via asymmetric reduction, is of significant interest in medicinal chemistry and asymmetric catalysis. rsc.orgd-nb.info

Asymmetric Hydrogenation: The most direct route to chiral pyridyl alcohols is the asymmetric hydrogenation of the corresponding pyridyl ketone. Various transition-metal catalysts based on ruthenium, rhodium, and iridium have been developed for this purpose.

Ruthenium Catalysts: Bifunctional ruthenium catalysts, such as those combining a phosphine ligand (e.g., XylSunPhos) with a diamine (e.g., Daipen), have shown high enantioselectivity (up to 99.5% ee) in the hydrogenation of aryl-pyridyl ketones. acs.org

Rhodium Catalysts: Rhodium complexes with chiral ligands like binapine are effective for the asymmetric hydrogenation of 2-pyridyl alkyl/aryl ketones, affording chiral alcohols in excellent yields and enantioselectivities. chim.it

Iridium Catalysts: Iridium complexes with chiral ligands such as f-diaphos or f-phamidol have proven highly efficient for the enantioselective hydrogenation of 2-pyridyl ketones, achieving high turnover numbers and excellent enantiomeric excesses (up to >99% ee). rsc.orgchim.it

The table below summarizes the performance of different catalytic systems for the asymmetric reduction of pyridyl ketones.

| Catalyst | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ru-XylSunPhos-Daipen | Aryl-pyridyl ketones | Up to 99.5% | acs.org |

| [Rh(COD)binapine]BF₄ | 2-Pyridyl alkyl/aryl ketones | Excellent | chim.it |

| Ir/f-diaphos | non-ortho-substituted 2-pyridyl aryl ketones | Up to >99% | chim.it |

| Ir-f-phamidol | 2-Pyridyl ketones | Up to >99% | rsc.org |

This table illustrates the effectiveness of various catalysts in producing chiral pyridyl alcohols, which are chiral analogues of pyridyl ketones.

Biocatalysis: Enzymes, particularly alcohol dehydrogenases, can be used for the stereoselective reduction of ketones to chiral alcohols, offering an environmentally friendly alternative under mild conditions. numberanalytics.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact, improve safety, and enhance sustainability. researchgate.net

Catalytic Methods: Employing catalytic amounts of reagents (e.g., transition metals, organocatalysts, or biocatalysts) is preferable to stoichiometric ones, as it reduces waste and often allows for milder reaction conditions. numberanalytics.combohrium.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions (MCRs) are an excellent example of this principle, as they combine several steps without isolating intermediates, saving time, solvents, and energy. bohrium.comnih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key green strategy. researchgate.net Solvent-free (neat) reactions, sometimes facilitated by microwave irradiation or mechanochemical grinding, represent an even greener approach. rsc.orgmdpi.com

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often higher yields. nih.gov Continuous flow reactors also enhance energy efficiency and safety, particularly for large-scale production. smolecule.com

Renewable Feedstocks: While not always directly applicable to this specific molecule, the broader principle involves sourcing starting materials from renewable biomass rather than petrochemicals.

Scalability and Industrial Feasibility of Synthesis Protocols

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure the process is cost-effective, safe, and robust.

Cost and Availability of Starting Materials: Routes that utilize inexpensive and readily available commodity chemicals are favored for large-scale synthesis. For example, syntheses starting from 4-cyanopyridine or 4-methylpyridine (B42270) are often more economically viable than those requiring complex, multi-step precursors. google.comgoogle.com

Reaction Conditions: Industrial processes prefer reactions that run at or near ambient temperature and pressure to minimize energy costs and engineering demands. High-pressure hydrogenations or high-temperature vapor-phase reactions require specialized and costly equipment. google.comgoogle.com

Continuous Flow Technology: Continuous flow reactors offer significant advantages for scalability over traditional batch processing. They provide superior heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, and greater consistency in product quality. researchgate.net Flow chemistry can be particularly useful for reactions involving organometallic intermediates or for catalytic processes.

Process Safety and Waste Management: A scalable process must be inherently safe, avoiding the use of highly toxic or explosive reagents where possible. The environmental impact, measured by metrics like the process mass intensity (PMI), is also a critical consideration. Efficient catalytic methods and one-pot procedures are highly desirable as they minimize waste streams. researchgate.net

Purification: The ease of product purification is crucial. Routes that yield a clean product requiring minimal purification (e.g., simple filtration or distillation) are more feasible for industrial production than those necessitating multiple chromatographic separations. beilstein-journals.org

For this compound, a catalytic route using a continuous flow system, starting from inexpensive precursors like 4-cyanopyridine, would likely represent the most scalable and industrially feasible approach. google.comresearchgate.net

Reactivity and Derivatization of 1 Pyridin 4 Ylbutan 2 One

Chemical Transformations of the Ketone Moiety

The ketone carbonyl group and the adjacent α-carbons are primary sites for chemical modification. These transformations include reductions, various nucleophilic additions and condensations, and reactions proceeding via an enol or enolate intermediate.

The ketone group of 1-Pyridin-4-ylbutan-2-one is susceptible to reduction to form the corresponding secondary alcohol, 1-Pyridin-4-ylbutan-2-ol. This transformation can be achieved using various reducing agents.

Recent studies have explored the reduction of similar pyridyl ketones. For instance, the interaction of various 2- and 3-pyridyl ketones with dicyclopentylzinc (B12055005) has been shown to reduce the carbonyl group to the corresponding secondary alcohol. researchgate.net This suggests a viable pathway for the reduction of this compound. Furthermore, enzymatic reductions offer a high degree of stereoselectivity. Processes utilizing ketoreductase (KRED) enzymes have been developed for the reduction of related compounds like 4-(methylamino)-1-(pyridin-3-yl)butan-1-one. google.com These enzymatic systems, which often require a cofactor such as a reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), can produce specific stereoisomers of the resulting alcohol. google.com

Table 1: Examples of Reduction Reactions on Pyridyl Ketones

| Substrate | Reagent/Catalyst | Product | Reference |

| Pyridyl Ketones | Dicyclopentylzinc | Secondary Alcohol | researchgate.net |

| 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one | Ketoreductase (KRED) | (S)- or (R)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol | google.com |

This table presents examples of reduction methods applicable to the ketone moiety of pyridyl alkanones.

The electrophilic carbon atom of the ketone's carbonyl group is a prime target for attack by a wide range of nucleophiles. libretexts.org These reactions, which can be promoted by either acidic or basic conditions, result in the formation of a new carbon-nucleophile bond and the conversion of the carbonyl to a hydroxyl group. libretexts.org For this compound, this includes additions of organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

Condensation reactions represent another important class of transformations for the ketone moiety. These reactions involve an initial nucleophilic addition followed by the elimination of a small molecule, typically water. For example, this compound can react with hydroxylamine (B1172632) to form an oxime, or with hydrazines to yield hydrazones. A study on the synthesis of novel 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one derivatives details the oximization of the ketone as a key step, followed by esterification of the oxime. sioc-journal.cn Such reactions underscore the versatility of the ketone group in forming new C=N double bonds. sioc-journal.cnsmolecule.com

The presence of protons on the carbon atoms alpha to the ketone group (C1 and C3) allows for the formation of enol or enolate intermediates under acidic or basic conditions, respectively. This tautomerization is a crucial first step for a variety of alpha-substitution reactions. libretexts.org NMR studies of related pyridyl ketones, such as 3-Methyl-1-(pyridin-2-yl)butan-2-one, have shown the existence of a keto-enol equilibrium in solution, confirming the accessibility of the enol form. rsc.orgrsc.org

Once the enol or enolate is formed, the α-carbon becomes nucleophilic and can react with various electrophiles. A prominent example is α-halogenation, where the ketone is treated with a halogen (e.g., Br₂, Cl₂) in the presence of an acid catalyst. libretexts.org The reaction proceeds through the nucleophilic attack of the enol on the halogen. libretexts.org The resulting α-halo ketone is a versatile synthetic intermediate. For instance, dehydrobromination of α-bromo ketones using a non-nucleophilic, sterically hindered base like pyridine (B92270) can yield α,β-unsaturated ketones. libretexts.org This two-step sequence provides a pathway to introduce conjugation into the butanone side chain.

Reactions Involving the Pyridine Heterocycle

The pyridine ring possesses a distinct electronic character that governs its reactivity. The electronegative nitrogen atom significantly influences the outcome of substitution reactions on the aromatic ring.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. gcwgandhinagar.comwikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. gcwgandhinagar.com Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making substitution even more difficult. wikipedia.org

When electrophilic substitution does occur, it typically proceeds at the 3- and 5-positions (meta to the nitrogen), as these positions are less deactivated than the 2-, 4-, and 6-positions. wikipedia.org For this compound, the butanone side chain is an alkyl group, which is generally a weak activating, ortho-, para-director. However, the powerful deactivating effect of the pyridine nitrogen dominates.

A common strategy to facilitate electrophilic substitution on pyridine is to first convert it to its N-oxide. wikipedia.org The N-oxide group is activating and directs incoming electrophiles to the 4-position. Subsequent reduction of the N-oxide would regenerate the pyridine ring, yielding a 4-substituted product. wikipedia.org

In contrast to its resistance to electrophilic attack, the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. stackexchange.comquimicaorganica.org The electron-withdrawing nitrogen atom can effectively stabilize the negative charge in the anionic intermediate (a Meisenheimer-type complex) that forms during the reaction. stackexchange.com

For a nucleophilic substitution to occur, a good leaving group (such as a halide) must be present at one of these activated positions. In the case of this compound itself, the butanone side chain at C-4 is not a conventional leaving group. Therefore, direct nucleophilic displacement of this group is not a typical reaction pathway. However, if derivatives of this compound were synthesized with a leaving group at the 2- or 6-position, these positions would be highly reactive towards nucleophiles. Additionally, certain N-functionalized pyridines can promote specific 4-nucleophilic substitution. bath.ac.uk The reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement involving intramolecular nucleophilic attack at the pyridine C-4 position. acs.org

Table 2: Summary of Reactivity

| Functional Group | Reaction Type | Typical Reagents/Conditions | Products | Reference |

| Ketone | Reduction | KREDs, Dicyclopentylzinc | Secondary Alcohols | researchgate.netgoogle.com |

| Nucleophilic Addition | Grignard reagents | Tertiary Alcohols | libretexts.org | |

| Condensation | Hydroxylamine, Hydrazines | Oximes, Hydrazones | sioc-journal.cn | |

| α-Halogenation | Br₂/H⁺ | α-Bromo Ketones | libretexts.org | |

| Pyridine Ring | Electrophilic Substitution | HNO₃/H₂SO₄ (harsh) | 3-Substituted derivatives | wikipedia.org |

| Nucleophilic Substitution | Nucleophiles (with leaving group at C2/C4/C6) | Substituted Pyridines | stackexchange.comquimicaorganica.org |

This table summarizes the principal modes of reactivity for the distinct functional moieties within this compound.

N-Oxidation and Quaternization of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound retains its characteristic nucleophilic and basic properties, allowing for reactions such as N-oxidation and quaternization. These transformations are pivotal for modifying the electronic properties of the pyridine ring and for introducing new functionalities.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is a common transformation for heterocyclic compounds. bme.hu This reaction is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). bme.huebi.ac.uk The formation of the N-oxide derivative, 1-(1-oxido-pyridin-1-ium-4-yl)butan-2-one, significantly alters the reactivity of the pyridine ring. The N-oxide group is a strong electron-donating group through resonance and an electron-withdrawing group through induction. scripps.edu This dual nature enhances the reactivity of the ring toward both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions relative to the nitrogen atom. scripps.edu The presence of the N-oxide can also influence the reactivity of the side chain through electronic effects. scripps.edu

Quaternization: The pyridine nitrogen can be readily alkylated by reacting this compound with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium salts. nih.govresearchgate.net This process, known as quaternization, converts the neutral pyridine into a positively charged species. Quaternization significantly increases the pyridine ring's susceptibility to nucleophilic attack, as the ring becomes more electron-deficient. google.com This enhanced reactivity is a cornerstone of various synthetic strategies. For instance, quaternization of vinyl and alkynyl pyridines has been shown to dramatically accelerate their reaction with nucleophiles like cysteine, a principle applicable to bioconjugation. nih.gov The formation of a quaternary salt from this compound can serve as an activation step for subsequent modifications or for creating molecules with specific charge characteristics for applications in materials science. nih.govresearchgate.net

Table 1: Reactions at the Pyridine Nitrogen

| Reaction | Reagent Example | Product | Significance |

|---|---|---|---|

| N-Oxidation | Hydrogen Peroxide / Acetic Acid | 1-(1-oxido-pyridin-1-ium-4-yl)butan-2-one | Modifies electronic properties of the ring, activates C2/C4 positions. scripps.edu |

| Quaternization | Methyl Iodide (CH₃I) | 4-(2-oxobutyl)-1-methylpyridin-1-ium iodide | Increases ring electrophilicity, enables nucleophilic substitution. google.com |

Side-Chain Functionalization and Modification

The butan-2-one side chain of this compound offers multiple sites for chemical modification, primarily centered around the ketone functional group and the adjacent α-carbons.

The carbonyl group itself is susceptible to a range of nucleophilic additions and reductions. For example, reduction with agents such as sodium borohydride (B1222165) (NaBH₄) would convert the ketone into a secondary alcohol, yielding 1-(pyridin-4-yl)butan-2-ol. This introduces a new chiral center and a hydroxyl group that can be used for further derivatization, such as esterification or etherification. A similar carbonyl reduction is observed in the metabolism of related pyridyl-butanone compounds. ebi.ac.uk

The protons on the carbon atoms alpha to the carbonyl group (C1 and C3 of the butane (B89635) chain) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of bond-forming reactions.

Alkylation: Reaction of the enolate with alkyl halides can introduce new alkyl groups at the α-position.

Aldol (B89426) Condensation: The enolate can react with aldehydes or ketones to form β-hydroxy ketones, which can be subsequently dehydrated to yield α,β-unsaturated ketones.

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine can lead to the formation of Mannich bases, which are valuable intermediates in pharmaceutical synthesis. mdpi.com

These side-chain modifications allow for the extension and diversification of the molecular structure, enabling the synthesis of a wide array of derivatives with potentially new properties.

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block

The dual functionality of this compound, possessing both a reactive ketone side chain and a modifiable pyridine ring, makes it a valuable building block for the synthesis of more complex molecules, including novel heterocyclic systems and functional polymers.

The reactive ketone side chain is a key feature for constructing new heterocyclic rings. Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are particularly effective for this purpose. A well-documented strategy involves the reaction of a pyridyl ketone with other reagents to build new fused or linked heterocyclic systems. nih.gov

For instance, in a reaction analogous to that of 4-acetylpyridine, this compound can be reacted with malononitrile (B47326) and a cyclic β-diketone like dimedone in a three-component reaction. nih.gov This type of reaction proceeds through initial condensation and Michael addition, followed by an intramolecular cyclization and dehydration to yield complex heterocyclic scaffolds, such as substituted chromene derivatives fused to the pyridine ring system. nih.gov These strategies are highly efficient for generating molecular diversity from simple starting materials. nih.govuomus.edu.iq

Table 2: Example of Heterocyclic Ring Synthesis

| Reactants | Reaction Type | Resulting Heterocycle | Key Feature | Reference |

|---|---|---|---|---|

| This compound, Malononitrile, Dimedone | Three-Component Reaction | Substituted Tetrahydrochromene | Formation of a new 6-membered oxygen-containing ring. | nih.gov |

| This compound, Hydrazine derivative | Condensation/Cyclization | Pyridyl-substituted Pyrazole | Formation of a new 5-membered nitrogen-containing ring. | researchgate.net |

This compound and its derivatives can be incorporated into macromolecules and polymers, imparting specific chemical and physical properties to the resulting materials.

One approach is to first create a polymerizable derivative of the molecule. For example, the ketone on the side chain could be converted to a hydroxyl group, which can then be esterified with a polymerizable acid like acrylic acid. The resulting monomer can then be polymerized or copolymerized with other monomers (e.g., styrene) to create a polymer with pendant pyridylbutan groups.

Alternatively, the pyridine moiety can be used to graft the molecule onto an existing polymer backbone. For example, a polymer containing reactive groups (like acid chlorides or epoxides) can be functionalized by reaction with the pyridine nitrogen or a derivative of the side chain. Research has demonstrated the synthesis of pyridine-grafted copolymers for various applications. nih.gov

Furthermore, polymers containing the this compound unit can be further modified. The quaternization of the pyridine nitrogen within a polymer chain, such as in poly(4-vinylpyridine), has been shown to significantly alter the polymer's physicochemical properties, including its solubility and optical band gap. researchgate.net This post-polymerization modification allows for the tuning of material properties for specific applications. researchgate.net

Table 3: Strategies for Macromolecular Integration

| Strategy | Description | Potential Property Modification |

|---|---|---|

| Monomer Synthesis & Polymerization | Derivatize the side chain (e.g., with an acrylate (B77674) group) to form a monomer, followed by polymerization. | Introduces the pyridyl ketone functionality throughout the polymer chain. |

| Polymer Grafting | Attach this compound to a pre-existing polymer with reactive functional groups. nih.gov | Modifies the surface or bulk properties of the original polymer. |

| Post-Polymerization Quaternization | Synthesize a polymer containing the title compound, then quaternize the pyridine nitrogen atoms. researchgate.net | Alters solubility, charge density, and optical properties of the polymer. |

Computational and Theoretical Chemistry Studies of 1 Pyridin 4 Ylbutan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure of 1-Pyridin-4-ylbutan-2-one, providing a detailed picture of its reactivity. nih.gov

The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For pyridine (B92270) derivatives, these calculations help in understanding their reaction mechanisms. ias.ac.inresearchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. avogadro.ccresearchgate.net For this compound, the MEP map would highlight electron-rich regions (in red), such as the area around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating likely sites for electrophilic attack. uni-muenchen.deresearchgate.net Conversely, electron-deficient regions (in blue) would indicate sites susceptible to nucleophilic attack. researchgate.net This information is invaluable for predicting how the molecule will interact with other chemical species, including biological receptors.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and preferences. nih.govresearchgate.netrsc.org For this compound, the key area of flexibility is the butanone side chain and its orientation relative to the rigid pyridine ring.

MD simulations can explore the potential energy surface of the molecule, identifying stable and transient conformations in different environments, such as in a vacuum or in aqueous solution. mdpi.comnih.gov The simulations track the rotational freedom around the single bonds connecting the pyridine ring, the methylene (B1212753) bridge, and the carbonyl group. Analysis of the trajectories can reveal the most populated conformational states, which are likely the most biologically relevant. For example, simulations could determine whether the molecule prefers an extended conformation, where the side chain projects away from the ring, or a more compact, folded conformation.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description of Motion |

|---|---|---|

| τ1 | C(3) — C(4) — C(5) — C(6) | Rotation of the entire butanone chain relative to the pyridine ring |

| τ2 | C(4) — C(5) — C(6) — C(7) | Rotation around the C-C bond adjacent to the carbonyl group |

| τ3 | C(5) — C(6) — C(7) — C(8) | Rotation of the terminal methyl group |

Structure-Activity Relationship (SAR) Studies for Derivatives of this compound

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent drug candidate. By systematically modifying the structure of this compound and assessing the impact on its biological activity, researchers can identify key chemical features responsible for its effects. nih.govresearchgate.netnih.govresearchgate.net

For pyridine derivatives, SAR studies have shown that the nature and position of substituents on the pyridine ring are crucial. mdpi.com For instance, introducing electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -Cl, -NO₂) can significantly alter the molecule's electronic properties and, consequently, its binding affinity to a target. mdpi.com Studies on other pyridine-containing compounds have indicated that groups like -OH and -C=O can enhance biological activity. mdpi.com Conversely, bulky groups or certain halogens may decrease activity. mdpi.com Modifications to the butanone side chain, such as altering its length, introducing unsaturation, or adding other functional groups, would also be explored to probe the steric and electronic requirements of the target's binding site.

Table 3: Hypothetical SAR Data for Derivatives of this compound

| Compound | Modification | Hypothetical IC₅₀ (µM) | Interpretation |

|---|---|---|---|

| Parent | This compound | 10.5 | Baseline activity |

| Derivative A | Addition of 2-methoxy group on pyridine ring | 5.2 | Electron-donating group may enhance binding |

| Derivative B | Addition of 2-chloro group on pyridine ring | 15.8 | Electron-withdrawing group may be unfavorable |

| Derivative C | Replacement of terminal methyl with hydroxyl | 8.1 | Potential for new hydrogen bond interaction |

| Derivative D | Extension of alkyl chain to pentan-2-one | 25.0 | Increased chain length may cause steric hindrance |

Molecular Docking and Ligand-Protein Interaction Modeling for Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. mdpi.com This method is instrumental in identifying potential biological targets for this compound and elucidating its mechanism of action at a molecular level. nih.govnih.govsemanticscholar.org Pyridine-based molecules are known to inhibit a variety of enzymes, including kinases and proteases. nih.govresearchgate.net

The docking process involves placing the this compound molecule into the active site of a target protein and calculating a "docking score," which estimates the binding affinity. acs.org The analysis of the resulting docked pose reveals specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. biorxiv.org For this compound, the pyridine nitrogen is a likely hydrogen bond acceptor, while the aromatic ring can participate in π-stacking interactions with residues like phenylalanine, tyrosine, or tryptophan. researchgate.net The butanone chain can form hydrophobic interactions within the binding pocket. the-eye.eu These insights are crucial for designing derivatives with improved potency and selectivity. acs.org

Table 4: Hypothetical Molecular Docking Results for this compound against a Protein Kinase

| Parameter | Result |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds | Pyridine N with backbone NH of Val85 |

| Hydrophobic Interactions | Butanone chain with Leu134, Ala30 |

| π-π Stacking | Pyridine ring with Phe83 |

Cheminformatics Approaches in Analyzing Related Chemical Spaces

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. wiley.comnih.govgoogle.comunimib.it For this compound, cheminformatics approaches can be used to understand its properties in the context of a broader chemical space and to guide the design of new analogues.

A key technique is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. e-bookshelf.de These descriptors can include constitutional indices, topological indices, and quantum-chemical properties. By calculating a range of descriptors for a library of pyridine derivatives, it is possible to build Quantitative Structure-Activity Relationship (QSAR) models. chemrevlett.comchemrevlett.comnih.govresearchgate.net A QSAR model is a mathematical equation that relates the variation in the biological activity of a series of compounds to changes in their molecular descriptors, allowing for the prediction of the activity of novel, unsynthesized compounds. chemrevlett.comresearchgate.net

Analyzing the chemical space occupied by known active pyridine derivatives can also reveal which regions of property space are most likely to contain compounds with desirable biological activity. This helps in designing focused libraries of derivatives of this compound for synthesis and screening, increasing the efficiency of the drug discovery process.

Table 5: Common Molecular Descriptors for Cheminformatics Analysis

| Descriptor | Definition | Relevance |

|---|---|---|

| Molecular Weight (MW) | The mass of one molecule of the substance | General size of the molecule |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water | Lipophilicity and membrane permeability |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule | Predicts drug transport properties |

| Number of Rotatable Bonds | The count of bonds that allow free rotation | Molecular flexibility |

| Hydrogen Bond Donors/Acceptors | Count of atoms that can donate/accept a hydrogen bond | Potential for specific interactions with a target |

Pharmacological and Biological Research Avenues for 1 Pyridin 4 Ylbutan 2 One

Investigation of Enzyme Inhibition Potentials

The structural characteristics of 1-Pyridin-4-ylbutan-2-one make it a candidate for investigation as an enzyme inhibitor. The pyridine (B92270) ring can engage in various non-covalent interactions within an enzyme's active site, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The ketone group can also act as a hydrogen bond acceptor.

Specific Enzyme Targets (e.g., Farnesyltransferase, Cyclooxygenase)

Farnesyltransferase (FTase):

Farnesyltransferase is a key enzyme in the post-translational modification of several proteins, including the Ras family of small GTPases, which are critical in cell signaling and are often mutated in cancers. wikipedia.org The inhibition of FTase has been a significant target for the development of anti-cancer therapies. wikipedia.org Structurally diverse compounds containing a pyridine or pyridone moiety have been shown to be potent and selective inhibitors of farnesyltransferase. nih.gov For instance, a series of pyridone-containing compounds have been developed that exhibit potent in vitro and cellular activity as farnesyltransferase inhibitors. nih.gov These inhibitors often mimic the CAAX motif of the Ras protein, with the heterocyclic ring playing a crucial role in binding to the enzyme's active site. nih.gov The nitrogen atom in the pyridine ring of this compound could potentially interact with the zinc ion in the active site of FTase, a common feature of many FTase inhibitors. nih.gov

Cyclooxygenase (COX):

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. imrpress.com Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. imrpress.com Several studies have demonstrated that compounds incorporating a pyridine ring can act as selective COX-2 inhibitors. nih.govnih.gov The selectivity for COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with traditional NSAIDs. imrpress.com Molecular docking studies of some pyridine derivatives have shown that the pyridine moiety can fit into the active site of COX-2, forming key interactions with amino acid residues. nih.gov The potential of this compound as a COX inhibitor warrants investigation, particularly its selectivity towards the COX-2 isoform.

| Structurally Related Compound Class | Enzyme Target | Observed Activity |

| Pyridone Derivatives | Farnesyltransferase | Potent in vitro and cellular inhibition. nih.gov |

| Pyridine and Pyrimidine (B1678525) Derivatives | Cyclooxygenase-2 | Selective inhibitory activity. imrpress.comnih.gov |

| Imidazo[1,2-a]pyridine Derivatives | Cyclooxygenase-2 | Potent and selective inhibition. nih.gov |

Mechanistic Studies of Enzyme-Ligand Interactions

To understand the potential inhibitory activity of this compound, detailed mechanistic studies would be essential. These studies could involve:

Enzyme Kinetic Assays: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate inhibition constants (Ki).

Molecular Docking and Simulation: To predict the binding mode of this compound within the active sites of target enzymes like farnesyltransferase and cyclooxygenase and to identify key interacting residues.

X-ray Crystallography: To obtain a high-resolution structure of the enzyme-inhibitor complex, providing definitive evidence of the binding orientation and interactions.

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to understand how modifications to its structure affect its inhibitory potency and selectivity.

Receptor Modulation and Ligand Binding Studies

The pyridine nucleus is a common feature in many ligands that interact with various receptors in the central and peripheral nervous systems.

Neurotransmitter Receptor Interactions

Pyridine alkaloids are known to have activity in the central nervous system, often through interaction with neurotransmitter receptors. nih.gov For example, nicotine, a well-known pyridine alkaloid, is a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The nitrogen atom of the pyridine ring is crucial for its interaction with the receptor. Given the presence of the pyridine ring, this compound could be screened for its binding affinity and functional activity at various neurotransmitter receptors, including:

Nicotinic Acetylcholine Receptors (nAChRs): To assess for potential agonist or antagonist activity.

GABAA Receptors: To investigate potential modulatory effects on inhibitory neurotransmission.

Dopamine and Serotonin Receptors: To explore potential interactions with monoamine neurotransmitter systems.

| Pyridine-Containing Compound | Receptor Target | Observed Interaction |

| Nicotine | Nicotinic Acetylcholine Receptors | Agonist activity. nih.gov |

| Cotinine | Nicotinic Acetylcholine Receptors | Weak agonist activity. nih.gov |

| Metanicotine | α4β2-nAChR | Potent agonist activity. nih.gov |

G-Protein Coupled Receptor (GPCR) Modulation

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in a multitude of physiological processes and are major drug targets. google.com Ketone bodies have been shown to act as signaling molecules by activating specific GPCRs. nih.gov For instance, β-hydroxybutyrate, a ketone body, is a ligand for the GPR109A receptor. nih.gov The ketone moiety in this compound suggests that it could potentially interact with GPCRs that are sensitive to ketones or similar small molecules. Investigating the ability of this compound to modulate GPCR activity could unveil novel therapeutic applications. This could be explored through:

Radioligand Binding Assays: To determine the affinity of the compound for a panel of GPCRs.

Functional Assays: Measuring downstream signaling events such as changes in intracellular calcium levels or cyclic AMP (cAMP) production. google.com

Cellular Signaling Pathway Interference

The potential of this compound to inhibit enzymes like farnesyltransferase or modulate GPCRs suggests that it could interfere with various cellular signaling pathways. nih.gov

For example, inhibition of farnesyltransferase would disrupt Ras signaling, which is a central pathway controlling cell proliferation, differentiation, and survival. wikipedia.org This could have implications for cancer therapy.

Furthermore, modulation of GPCRs can impact a wide array of signaling cascades, including those involving:

MAPK/ERK Pathway: Important for cell growth and proliferation.

PI3K/Akt Pathway: A key pathway in cell survival and metabolism. mdpi.com

NF-κB Signaling Pathway: A critical regulator of inflammation and immune responses. dovepress.com

Research into the effects of this compound on these pathways could be conducted using cell-based assays, such as Western blotting to detect changes in protein phosphorylation, and reporter gene assays to measure transcription factor activity. The ketone functional group itself may also contribute to cellular signaling, as ketone bodies have been shown to have signaling functions beyond their role as an energy source, including the inhibition of histone deacetylases. nih.gov

| Compound Class/Molecule | Signaling Pathway Affected | Potential Outcome |

| Farnesyltransferase Inhibitors | Ras Signaling | Inhibition of cell proliferation. wikipedia.org |

| Ketone Bodies (e.g., β-hydroxybutyrate) | GPCR-mediated pathways, HDAC inhibition | Anti-inflammatory effects, metabolic regulation. nih.govnih.gov |

| Pyridine Nucleotides | Various metabolic and signaling pathways | Regulation of cellular energy and defense. researchgate.net |

Antimicrobial and Antifungal Activity Assessment

The pyridine nucleus is a foundational scaffold in a multitude of compounds exhibiting a wide array of therapeutic properties, including antimicrobial and antifungal activities. nih.govmdpi.com Research into pyridine derivatives has revealed that their mechanism of action is often linked to their specific molecular geometry, which allows for interaction with microbial proteins, defining their antimicrobial selectivity. nih.gov The incorporation of additional heterocyclic rings or specific organic groups, such as amino, hydroxy, or methoxy (B1213986) groups, can further enhance the biological activities of these compounds. mdpi.com

Derivatives of this compound are being investigated for their potential to combat various microbial and fungal pathogens. While specific data on this compound is limited, studies on analogous pyridine structures provide insight into promising research avenues. For instance, certain pyridine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. juit.ac.in

In the realm of antifungal research, various pyridine-containing compounds have been evaluated. For example, in a screening of a chemical library, a pyridinone derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), was identified as having potent antifungal activity against Candida albicans. nih.govresearchgate.net This compound was shown to have fungicidal activity and was also effective against drug-resistant strains of C. albicans. nih.govresearchgate.net Furthermore, it demonstrated an ability to inhibit biofilm formation, a key virulence factor for this pathogen. nih.govresearchgate.net

The general findings for related pyridine derivatives are summarized in the table below, highlighting the diversity of microbial and fungal species against which this class of compounds has shown activity.

| Compound Class | Organism(s) | Activity |

| Pyridine Imidazo[2,1-b]-1,3,4-thiadiazole derivatives | Bacillus pumillus, Staphylococcus aureus, Vibrio cholera, Escherichia coli, Proteus mirabilis, Pseudomonas aeruginosa, Candida albicans | Good antimicrobial activity against all strains tested. juit.ac.in |

| Pyridinone derivatives | Candida albicans | Fungicidal activity, including against resistant strains, and inhibition of biofilm formation. nih.govresearchgate.net |

| Pyridine-1,2,4-triazole-3-thione-hydrazone derivatives | Escherichia coli, Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, Aspergillus niger | Significant antibacterial and antifungal activity. nih.gov |

| 1,4-Dihydropyridines-1,2,4-Triazole hybrid compounds | Various bacteria and fungi | Many derivatives showed more effective inhibition than standard drugs like Amphotericin B, Ampicillin, and Gentamicin. researchgate.net |

Antiviral Properties Investigation

The structural motif of pyridine is present in numerous compounds that have been investigated for their antiviral potential against a range of viruses. nih.gov Research has shown that pyridine derivatives can act through various mechanisms to inhibit viral replication. nih.gov

While specific antiviral studies on this compound are not widely documented, research on related pyridine structures highlights the potential of this chemical class. For example, certain 4-benzyl pyridinone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds have demonstrated potent inhibition of HIV-1 replication in cell culture and are specific to HIV-1, not affecting HIV-2. nih.gov

More recently, with the emergence of new viral threats, the focus of antiviral research has expanded. Pyridine derivatives are being explored for activity against viruses such as influenza. A study on pyrimidine and pyridine derivatives as anti-influenza agents targeting the polymerase PA–PB1 interaction showed encouraging results. unisi.it One pyridine derivative, in particular, demonstrated good inhibitory action on the PA–PB1 interaction and was found to be non-cytotoxic. unisi.it

The table below summarizes findings on the antiviral activities of various classes of pyridine derivatives, indicating the viruses they have been tested against and their reported effects.

| Compound Class | Virus | Reported Activity/Mechanism of Action |

| 4-Benzyl Pyridinone Derivatives | HIV-1 | Potent inhibitors of HIV-1 replication; act as non-nucleoside reverse transcriptase inhibitors. nih.gov |

| Pyridine Derivatives | Influenza A (Flu A/PR/8/34) | Inhibition of the polymerase PA–PB1 interaction, with valuable antiviral activity and low cytotoxicity. unisi.it |

| General Pyridine Derivatives | Various viruses (HIV, HCV, HBV, RSV, CMV) | Exhibit antiviral activity through diverse mechanisms including reverse transcriptase inhibition, polymerase inhibition, and inhibition of various cellular pathways. nih.gov |

Anti-inflammatory Response Evaluation

Derivatives of pyridine are recognized for their potential to modulate inflammatory responses. nih.gov The anti-inflammatory effects of some of these compounds are thought to be linked to their ability to chelate iron, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

While direct studies on the anti-inflammatory properties of this compound are limited, research on related structures provides a basis for its potential in this area. For instance, derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity in animal models of both acute and chronic inflammation. nih.govresearchgate.net These compounds have been shown to be effective in carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govresearchgate.net

Furthermore, a study on 1,4-dihydropyridine (B1200194) derivatives revealed their ability to reduce the production of pro-inflammatory mediators while increasing the secretion of the anti-inflammatory cytokine IL-10. nih.gov One particular compound from this class was also found to maintain its anti-inflammatory activity in in vivo experiments. nih.gov Thiazolo[4,5-b]pyridin-2-one derivatives have also been evaluated in vivo using the carrageenan-induced rat paw edema model, with some compounds showing potency comparable to or greater than the standard drug Ibuprofen. pensoft.netbiointerfaceresearch.com

The following table outlines the anti-inflammatory activities observed for different classes of pyridine derivatives in various experimental models.

| Compound Class | In Vivo/In Vitro Model | Key Findings |

| 3-Hydroxy-Pyridine-4-One Derivatives | Carrageenan-induced paw edema (rats), Croton oil-induced ear edema (mice) | Significant anti-inflammatory activity in both models. nih.govresearchgate.net |

| 1,4-Dihydropyridine Derivatives | In vitro (RAW264.7 cells), In vivo (acute lung injury model in mice) | Reduced production of pro-inflammatory mediators, increased IL-10 secretion, and maintained in vivo activity. nih.gov |

| Thiazolo[4,5-b]pyridin-2-ones | Carrageenan-induced rat paw edema (rats) | Some compounds were found to be more potent than Ibuprofen. pensoft.netbiointerfaceresearch.com |

In Vitro Biological Screening Methodologies for this compound Derivatives

The evaluation of this compound derivatives for various biological activities involves a range of in vitro screening methodologies. These methods are designed to assess the compound's efficacy against specific targets and its effects on cellular systems.

For antimicrobial and antifungal screening, common methods include the agar (B569324) disc diffusion method and serial dilution assays to determine the minimum inhibitory concentration (MIC). nih.gov These assays are performed against a panel of clinically relevant bacterial and fungal strains. nih.gov

In the context of anticancer research, in vitro screening typically begins with assessing the anti-proliferative activity of the compounds against a panel of human cancer cell lines. mdpi.com This is often followed by more specific assays to elucidate the mechanism of action. For example, if the compounds are designed as kinase inhibitors, in vitro kinase inhibition assays are performed against the target kinases. nih.gov Cell-based phenotypic screening, such as immunofluorescence techniques to visualize effects on cellular structures like microtubules, can also be employed. nih.gov

For antiviral screening, plaque reduction assays are a common method to determine the concentration of a compound that inhibits 50% of plaque formation (EC50). unisi.it Cytotoxicity of the compounds is concurrently assessed in the host cell line to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50). unisi.it

The table below provides an overview of common in vitro screening methodologies used for pyridine derivatives.

| Biological Activity | Screening Method | Endpoint Measured |

| Antimicrobial/Antifungal | Agar Disc Diffusion, Serial Dilution | Zone of inhibition, Minimum Inhibitory Concentration (MIC) nih.gov |

| Anticancer | Anti-proliferative assays (e.g., MTT assay) | Growth Inhibition (GI), 50% inhibitory concentration (IC50) mdpi.com |

| Anticancer (Kinase Inhibition) | In vitro kinase assays | 50% inhibitory concentration (IC50) against specific kinases nih.gov |

| Anticancer (Antimicrotubule) | Immunofluorescence microscopy | Disruption of microtubule organization nih.gov |

| Antiviral | Plaque Reduction Assay, Cytotoxicity Assay (e.g., MTT assay) | 50% effective concentration (EC50), 50% cytotoxic concentration (CC50) unisi.it |

Predictive Toxicology and Safety Assessment

Predictive toxicology and safety assessment are crucial steps in the early stages of drug discovery to identify potential liabilities of new chemical entities. For this compound and its derivatives, a combination of in silico and in vitro methods can be employed to predict their toxicological profiles.

Acute toxicity studies in animal models are also a key component of safety assessment. For example, a study on 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one established it to be non-toxic at a maximum tolerated dose of 1000 mg/kg in an acute oral toxicity study in mice. nih.govresearchgate.net

The following table summarizes key aspects of predictive toxicology and safety assessment relevant to pyridine derivatives.

| Assessment Method | Parameters Evaluated | Example Findings for Related Compounds |

| In Silico (QSAR) | Carcinogenicity, Mutagenicity, etc. | Can predict toxicity endpoints to guide safer drug design. mdpi.com |

| In Silico (ADME) | Aqueous solubility, intestinal absorption, blood-brain barrier penetration, Lipinski's and Veber's rules | Some pyridine derivatives show low aqueous solubility but good intestinal absorption and pass Lipinski's and Veber's filters. mdpi.com |

| GHS Classification | Acute toxicity, skin/eye irritation, respiratory irritation | The isomer 4-(Pyridin-2-yl)butan-2-one is classified as harmful if swallowed and an irritant. nih.gov |

| In Vivo Acute Toxicity | Maximum tolerated dose, LD50 | 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one was found to be non-toxic up to 1000 mg/kg in mice. nih.govresearchgate.net |

Analytical and Spectroscopic Characterization Methodologies in 1 Pyridin 4 Ylbutan 2 One Research

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS)

Advanced chromatographic techniques are indispensable for the separation and analysis of 1-Pyridin-4-ylbutan-2-one from reaction mixtures and for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of pyridine (B92270) derivatives. researchgate.net For a compound like this compound, a reverse-phase HPLC method would typically be utilized. This would involve a nonpolar stationary phase (such as C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a buffer to control the pH. thermofisher.comsielc.com The retention time of the compound is a key identifier under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and thermally stable compounds. thermofisher.com this compound can be analyzed by GC-MS, where the gas chromatograph separates the compound from other volatile components, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, aiding in its identification. hmdb.caresearchgate.net

Table 1: Typical Chromatographic Parameters for the Analysis of Pyridine Derivatives

| Parameter | HPLC | GC-MS |

| Stationary Phase | C18 or other reverse-phase material | HP-5MS or similar nonpolar capillary column |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water with buffer | Helium or Nitrogen |

| Detector | UV-Vis (typically around 254 nm for the pyridine ring) | Mass Spectrometer (Electron Ionization) |

| Typical Application | Purity assessment, quantification | Identification, separation from volatile impurities |

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Table 2: Predicted High-Resolution Mass Spectrometry Data for C₉H₁₁NO

| Ion | Calculated m/z |

| [M+H]⁺ | 150.09134 |

| [M+Na]⁺ | 172.07328 |

| [M]⁺ | 149.08351 |

Data based on predictions for the isomer 1-(pyridin-4-yl)butan-1-one. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. researchgate.net Both ¹H NMR and ¹³C NMR are routinely used to determine the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine ring and the butanone side chain. The protons on the pyridine ring will appear in the aromatic region (typically δ 7-9 ppm), while the protons of the butanone moiety will be in the aliphatic region (δ 2-4 ppm). The splitting patterns (singlet, doublet, triplet, etc.) arise from spin-spin coupling between neighboring protons and are crucial for establishing the connectivity of the atoms.

¹³C NMR Spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would be expected to show nine distinct signals, corresponding to the nine carbon atoms in the structure. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., aromatic, aliphatic, carbonyl). For pyridine itself, the carbon atoms have characteristic chemical shifts, with C2 and C6 appearing around 150 ppm, C4 around 136 ppm, and C3 and C5 around 124 ppm. testbook.comchemicalbook.com The carbonyl carbon of the butanone group would be expected to appear significantly downfield (around 208 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine C2, C6 | ~8.5 (d) | ~150 |

| Pyridine C3, C5 | ~7.2 (d) | ~124 |

| Pyridine C4 | - | ~148 |

| Methylene (B1212753) (C1) | ~3.0 (t) | ~45 |

| Carbonyl (C2) | - | ~208 |

| Methylene (C3) | ~2.8 (t) | ~30 |

| Methyl (C4) | ~2.1 (s) | ~30 |

Predicted values are based on the analysis of similar structures and general NMR principles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, a successful single-crystal X-ray diffraction analysis would confirm its molecular structure and provide insights into its packing in the crystal lattice.

To date, the crystal structure of this compound has not been reported in the crystallographic literature. However, the structures of many other pyridine-containing compounds have been determined, providing a basis for understanding the potential solid-state interactions of this molecule. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. mdpi.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ketone group (typically around 1715 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and various vibrations of the pyridine ring. The pyridine ring exhibits several characteristic bands, including C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.netnist.gov

Raman Spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would also show vibrations of the pyridine ring and the butanone side chain. The symmetric ring breathing mode of the pyridine ring often gives a strong signal in the Raman spectrum, typically around 1000 cm⁻¹. researchgate.netresearchgate.netchemicalbook.com

Table 4: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 |

| C=O stretch (ketone) | ~1715 | ~1715 |

| C=C, C=N stretch (pyridine ring) | 1600-1400 | 1600-1400 |

| Pyridine ring breathing | Not prominent | ~1000 |

Conclusion

Summary of Current Research Landscape

The current body of scientific literature positions 1-Pyridin-4-ylbutan-2-one primarily as a valuable chemical intermediate. Its utility lies in its adaptable structure, which provides a foundation for the synthesis of more complex pyridine (B92270) derivatives. While direct research into the biological activities of this compound itself is limited in the public domain, the extensive investigation into the broader class of pyridine and pyridone derivatives highlights the significant interest in this chemical family within the scientific community.

Outlook on the Potential of this compound in Scientific Advancement

The potential of this compound in scientific advancement is intrinsically linked to its role as a versatile building block. As researchers continue to explore the vast chemical space of pyridine derivatives in the quest for new pharmaceuticals, agrochemicals, and functional materials, the demand for adaptable intermediates like this compound is likely to persist. Future research may focus on developing more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, the exploration of its coordination chemistry could unveil novel catalysts with unique reactivity and selectivity. The continued investigation into the biological activities of its derivatives holds promise for the discovery of new therapeutic agents to address unmet medical needs.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Pyridin-4-ylbutan-2-one in a research laboratory?

The synthesis of this compound typically involves condensation reactions between pyridine derivatives and ketone precursors. A common approach is the Friedel-Crafts acylation, where 4-pyridylacetyl chloride reacts with a methyl ketone under catalytic Lewis acid conditions (e.g., AlCl₃). Alternative methods include cross-coupling reactions using palladium catalysts for regioselective functionalization of the pyridine ring . Researchers must optimize reaction conditions (temperature, solvent, stoichiometry) to maximize yield and purity. Post-synthesis, characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm structural integrity .

Basic: How should researchers validate the purity and identity of this compound?

Validation requires a combination of analytical techniques:

- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade material).

- Spectroscopy : ¹H/¹³C NMR to confirm the presence of characteristic signals (e.g., pyridine ring protons at δ 8.5–9.0 ppm and ketone carbonyl at ~200–210 ppm in ¹³C NMR).

- Crystallography : Single-crystal X-ray diffraction (using software like SHELX ) resolves ambiguities in stereochemistry or bonding for novel derivatives.

Documentation should align with journal guidelines, such as the Beilstein Journal of Organic Chemistry’s standards for experimental reproducibility .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Conflicting data often arise from variations in assay conditions or structural analogs. To address this:

- Comparative Studies : Synthesize and test derivatives with systematic structural modifications (e.g., substituent position on the pyridine ring) under standardized conditions.

- Meta-Analysis : Cross-reference biological data with structural databases (e.g., PubChem ) to identify trends in activity related to specific functional groups.

- Mechanistic Probes : Use computational tools (e.g., molecular docking) to predict binding affinities and validate findings via in vitro assays (e.g., enzyme inhibition kinetics) .

Advanced: What experimental strategies are recommended for studying the structural dynamics of this compound in solution?

Advanced characterization techniques include:

- Dynamic NMR (DNMR) : To study conformational changes or rotational barriers in solution.

- Time-Resolved Spectroscopy : UV-Vis or fluorescence quenching experiments to monitor photophysical interactions.

- DFT Calculations : Density Functional Theory simulations to model electronic transitions and compare with experimental spectra .

For crystallographic studies, refine data using SHELXL to resolve disorder or thermal motion artifacts.

Advanced: How should researchers design experiments to investigate the pharmacological potential of this compound?

A robust pharmacological study requires:

- Target Identification : Use cheminformatics tools (e.g., SwissTargetPrediction) to hypothesize molecular targets (e.g., kinases, GPCRs).

- In Vitro Screening : Prioritize high-throughput assays (e.g., cytotoxicity, enzyme inhibition) with appropriate controls (e.g., positive/negative controls for false-positive mitigation).

- ADME Profiling : Assess absorption, distribution, metabolism, and excretion using in vitro models (e.g., Caco-2 cells for permeability) .

- Data Validation : Replicate results across multiple cell lines or animal models to confirm biological relevance .

Basic: What are the primary applications of this compound in organic chemistry research?

This compound serves as:

- Building Block : For synthesizing heterocyclic frameworks (e.g., fused pyridine systems) via nucleophilic substitution or cycloaddition reactions.

- Ligand Precursor : In coordination chemistry, it forms complexes with transition metals (e.g., Ru or Ir) for catalytic applications .

- Intermediate : In the synthesis of bioactive molecules, such as kinase inhibitors or antimicrobial agents .

Advanced: What statistical methods are appropriate for analyzing dose-response data in studies involving this compound?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with Post Hoc Tests : Compare efficacy across derivatives or concentrations.

- Principal Component Analysis (PCA) : Identify correlations between structural features and activity .

Report confidence intervals and p-values rigorously to meet reproducibility standards .

Advanced: How can researchers address challenges in crystallizing this compound for structural analysis?

- Solvent Screening : Use high-throughput crystallization kits (e.g., vapor diffusion in 96-well plates) with varied solvent polarities.

- Additive Engineering : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation.

- Temperature Gradients : Optimize cooling rates to control nucleation. Refine diffraction data with SHELXL , especially for twinned or low-resolution crystals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products